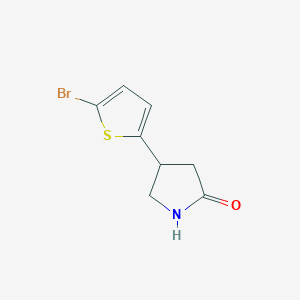

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-bromothiophen-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVVXYCITHQFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These molecules are ubiquitous in nature and are fundamental to the structure of many biologically essential molecules, including DNA, RNA, and numerous coenzymes. The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into a cyclic framework imparts unique chemical and physical properties that are often not observed in their carbocyclic counterparts.

The compound 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is a quintessential example of a molecule that embodies the principles of heterocyclic chemistry. It features two distinct heterocyclic rings: a pyrrolidin-2-one and a brominated thiophene (B33073). The spatial arrangement and electronic interactions between these two rings give rise to a molecule with a specific three-dimensional shape and reactivity profile, making it a subject of interest for synthetic and medicinal chemists.

Overview of Pyrrolidinone and Thiophene Scaffolds in Research

The significance of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one can be better appreciated by understanding the individual importance of its core components: the pyrrolidinone and thiophene (B33073) scaffolds.

The pyrrolidinone ring, specifically the 2-pyrrolidinone (B116388) structure, is a five-membered lactam. This scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The presence of the nitrogen atom and the carbonyl group allows for hydrogen bonding and other molecular interactions, which are crucial for the binding of molecules to biological targets. nih.gov Pyrrolidinone derivatives have been investigated for a wide array of pharmacological activities, including nootropic, anticonvulsant, and anti-inflammatory effects. ontosight.airesearchgate.netrdd.edu.iq

On the other hand, thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its aromaticity and the presence of the sulfur atom confer distinct electronic properties. Thiophene and its derivatives are extensively used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with interesting electronic and optical properties. mdpi.com The introduction of a bromine atom onto the thiophene ring, as seen in this compound, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are powerful tools for constructing complex molecules.

The combination of these two well-established scaffolds into a single molecule suggests a synergistic potential, where the properties of each ring system can be harnessed to create novel compounds with unique characteristics.

Research Significance of 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One As a Molecular Entity

While extensive, dedicated research on 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is still emerging, its significance lies in its potential as a versatile intermediate in organic synthesis and drug discovery. The molecule's structure is primed for further elaboration. The bromine atom on the thiophene (B33073) ring can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships. Similarly, the pyrrolidinone ring can be modified at several positions.

The inherent chirality of the 4-position of the pyrrolidinone ring in this compound also presents an opportunity for the synthesis of stereochemically defined molecules, which is of paramount importance in the development of modern therapeutics. nih.gov Although specific research findings and detailed data tables for this exact compound are not yet widely available in peer-reviewed literature, its structural motifs are present in compounds explored in various patents and medicinal chemistry programs. google.com

The study of molecules like this compound is indicative of a broader trend in chemical research: the strategic combination of known pharmacophores and reactive functionalities to create novel molecular entities with tailored properties. As synthetic methodologies continue to advance, it is anticipated that the full potential of this and related compounds will be unlocked, paving the way for new discoveries in science and medicine.

An in-depth examination of the synthetic methodologies and strategies for constructing the heterocyclic compound this compound reveals a landscape rich with established and modern organic chemistry techniques. The synthesis of this molecule can be logically approached by considering the formation of its two core components—the pyrrolidin-2-one ring and the 5-bromothiophen-2-yl moiety—and the strategic bond formation that unites them.

Advanced Spectroscopic Elucidation of 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

For 4-(5-bromothiophen-2-yl)pyrrolidin-2-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidin-2-one ring and the 5-bromothiophene substituent. The pyrrolidin-2-one ring protons would likely appear as a set of multiplets in the aliphatic region (δ 2.0-4.0 ppm). The proton at the C4 position, being adjacent to the thiophene (B33073) ring, would be expected to show a characteristic chemical shift influenced by the aromatic system. The protons on the thiophene ring are anticipated to appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), with coupling constants typical for 2,5-disubstituted thiophenes. The amide proton (N-H) of the pyrrolidin-2-one ring would likely be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the lactam ring is expected to have a characteristic downfield chemical shift (δ 170-180 ppm). The carbons of the pyrrolidin-2-one ring would appear in the aliphatic region, while the carbons of the 5-bromothiophene ring would be found in the aromatic region. The carbon atom attached to the bromine (C5 of thiophene) would show a chemical shift influenced by the halogen's electronegativity.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidin-2-one C=O | - | 170-180 |

| Pyrrolidin-2-one CH₂ (C3) | ~2.5-2.8 (m) | ~35-45 |

| Pyrrolidin-2-one CH (C4) | ~3.5-4.0 (m) | ~40-50 |

| Pyrrolidin-2-one CH₂ (C5) | ~3.2-3.6 (m) | ~45-55 |

| Pyrrolidin-2-one NH | ~7.0-8.5 (br s) | - |

| Thiophene C2' | - | ~140-150 |

| Thiophene C3' | ~6.8-7.2 (d) | ~125-130 |

| Thiophene C4' | ~6.9-7.3 (d) | ~128-135 |

| Thiophene C5' | - | ~110-120 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., ESI-MS, GC-MS, LC-QTOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI-MS) and high-resolution MS (like LC-QTOF-MS) are particularly valuable.

For this compound (C₈H₈BrNOS), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern observed in techniques like GC-MS or tandem MS (MS/MS) would provide insights into the molecule's structure. Common fragmentation pathways for related structures often involve the cleavage of the bond between the pyrrolidin-2-one and thiophene rings. wvu.edu The pyrrolidin-2-one ring itself can undergo characteristic fragmentation, such as the loss of CO. wvu.edu The bromothiophene moiety would also produce characteristic fragments.

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 244.97 / 246.97 | Molecular ion (with ⁷⁹Br / ⁸¹Br) |

| [M - CO]⁺ | 216.98 / 218.98 | Loss of carbon monoxide from the pyrrolidin-2-one ring |

| [C₄H₂BrS]⁺ | 160.91 / 162.91 | Fragment corresponding to the 5-bromothiophene cation |

| [C₄H₆NO]⁺ | 84.04 | Fragment corresponding to the pyrrolidin-2-one cation after cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the lactam ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide should appear as a band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C-S stretching vibration of the thiophene ring is expected in the region of 600-800 cm⁻¹. iosrjournals.org

Raman spectroscopy, being complementary to IR, would also be useful for identifying the functional groups. Aromatic ring vibrations, particularly the symmetric stretching of the thiophene ring, are often strong in the Raman spectrum. jchps.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3200-3400 (broad) | Weak |

| Aromatic C-H stretch | 3050-3150 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=O stretch (lactam) | 1650-1700 (strong) | Medium |

| C=C stretch (thiophene) | 1400-1550 | Strong |

| C-N stretch | 1200-1350 | Medium |

| C-S stretch | 600-800 | Medium |

| C-Br stretch | 500-600 | Strong |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Based on studies of similar structures, such as spirooxindole-pyrrolidine derivatives containing a thiophene moiety, one can anticipate the key structural features. researchgate.netmdpi.com The pyrrolidin-2-one ring would likely adopt an envelope or twisted conformation. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam, which dictate the crystal packing.

| Parameter | Expected Value |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric for a racemate (e.g., P2₁/c) or non-centrosymmetric for an enantiopure compound |

| Pyrrolidin-2-one Ring Conformation | Envelope or Twist |

| Intermolecular Interactions | N-H···O=C hydrogen bonds, potential Br···S or Br···π interactions |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically applied to chiral molecules. saschirality.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. If this compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical spectroscopy would be crucial for determining the enantiomeric purity and assigning the absolute configuration.

The C4 position of the pyrrolidin-2-one ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. The ECD spectrum of a single enantiomer would show characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores in the molecule, namely the lactam and the bromothiophene moieties. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the stereocenter. nih.gov By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific absolute configuration (e.g., R or S), the absolute stereochemistry can be determined. nih.gov

Computational and Theoretical Studies of 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is based on the principle that the total energy of a system is a functional of its electron density. For 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

The process involves selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. These calculations yield critical data such as bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray crystallography provide these parameters for the solid state, DFT calculations offer them for an isolated molecule in the gaseous phase, allowing for a comparison that can reveal the effects of intermolecular interactions in the crystal lattice.

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density and atomic charges. This information is fundamental to understanding the molecule's polarity, stability, and potential interaction sites.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| Thiophene-Pyrrolidinone Dihedral Angle (°) | Data not available |

Note: This table is illustrative. Specific published data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface. For this compound, an MEP map would visually represent the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, such as those around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene (B33073) ring, making them susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient, like the hydrogen atoms of the N-H group, and are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict how the molecule would interact in chemical reactions.

Table 2: Hypothetical FMO and MEP Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Maximum Positive Potential (Vmax) | Data not available |

| Minimum Negative Potential (Vmin) | Data not available |

Note: This table is illustrative. Specific published data for this compound is not available.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis is the study of the energy of a molecule as a function of its geometry, specifically the torsion angles between different parts of the molecule. For this compound, the key rotational bond is the one connecting the thiophene ring to the pyrrolidinone ring.

By systematically rotating this bond and calculating the energy at each step using quantum mechanical methods, an energy landscape or potential energy surface can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and often dictates its biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically model molecules in a static state, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. This allows for the study of conformational changes, interactions with solvent molecules, and the stability of the molecule's structure at a given temperature and pressure.

In Silico Prediction of Reactivity and Selectivity

In silico methods use computational chemistry to predict the reactivity and selectivity of a molecule in chemical reactions. For this compound, this involves using the electronic properties derived from DFT and FMO analysis to forecast its behavior.

Quantum Chemical Studies on Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. Methods like DFT can be used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed spectrum with an experimental one can help in the definitive assignment of vibrational modes to specific functional groups.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which are observed in UV-Visible spectroscopy. The calculations provide information on the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). Furthermore, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR spectra.

Biological Activity and Mechanistic Pathways of 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One and Derivatives

Exploration of Molecular Targets and Binding Mechanisms

The therapeutic potential of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one and its derivatives is rooted in their ability to interact with specific biological macromolecules. These interactions, which range from enzyme inhibition to receptor binding and nucleic acid engagement, form the basis of their observed pharmacological effects.

Enzyme Inhibition Profiles and Mechanistic Studies (e.g., MAO-B, Perforin (B1180081), Thymidine Phosphorylase)

Derivatives of the pyrrolidinone scaffold have been extensively studied as inhibitors of several key enzymes implicated in human diseases.

Monoamine Oxidase B (MAO-B): The pyrrolidine (B122466) ring is a core structural feature in a number of potent and selective MAO-B inhibitors. researchgate.netijpsjournal.com MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease. While the specific inhibitory activity of this compound has not been detailed, numerous related pyrrolidine derivatives have demonstrated significant MAO-B inhibition. For instance, a series of chiral fluorinated pyrrolidine derivatives were found to be highly potent and selective MAO-B inhibitors, with one compound exhibiting an IC50 value of 0.019 μM, which is more than 10-fold lower than the established drug safinamide. ijpsjournal.com Similarly, various pyridazinone derivatives incorporating different structural motifs have shown IC50 values for MAO-B inhibition in the low micromolar to nanomolar range. nih.gov Kinetic studies have often revealed a competitive and reversible mechanism of inhibition for these compounds. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Pyrrolidine and Pyridazinone Derivatives

| Compound Class | Specific Derivative Example | MAO-B IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference |

| Chiral Fluorinated Pyrrolidines | Compound D5 | 0.019 | 2440 | ijpsjournal.com |

| Pyridazinone Derivatives | Compound TR16 | 0.17 | >235.29 | nih.gov |

| Pyridazinobenzylpiperidine Derivatives | Compound S5 | 0.203 | 19.04 | |

| ((Benzofuran-5-yl)methyl)pyrrolidine | Compound C14 | 0.037 | Not specified | researchgate.net |

Thymidine Phosphorylase (TP): TP is an enzyme that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Inhibition of TP is therefore a promising strategy for cancer therapy. A potent inhibitor of human TP, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil (B121893) hydrochloride (TPI), features a pyrrolidine moiety. nih.gov TPI and its halogenated analogs have demonstrated nanomolar potency against human TP. Mechanistic studies show that TPI can suppress angiogenesis and tumor growth by increasing the rate of apoptosis (programmed cell death) within tumor cells. nih.gov

Table 2: Inhibitory Activity of Pyrrolidine-Containing Uracil Derivatives against Human Thymidine Phosphorylase (TP)

| Compound | Abbreviation | TP IC50 (nM) | Reference |

| 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil | TPI | 2.5 | |

| 5-bromo-6-[(2-iminopyrrolidin-1-yl)methyl]uracil | TPI(Br) | 2.7 | |

| 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil | TPI(F) | 9.0 |

Perforin: Perforin is a protein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate infected or cancerous cells by forming pores in their membranes. While essential for immunity, uncontrolled perforin activity can contribute to autoimmune conditions. nih.gov The thiophene (B33073) scaffold, a key component of this compound, is recognized as an important structural element in the design of perforin inhibitors. nih.gov Although direct inhibition by this specific compound has not been reported, the presence of the thiophene ring suggests a potential for interaction with this target.

Receptor Binding Assays and Ligand-Receptor Interactions (e.g., 5-HT2C, P2Y14)

Serotonin (B10506) 2C (5-HT2C) Receptor: The 5-HT2C receptor, a G-protein coupled receptor, is involved in the regulation of mood, appetite, and other neurological processes. Various heterocyclic compounds have been developed as ligands for serotonin receptors. Studies on arylpiperazine derivatives linked to different heterocyclic nuclei, such as picolinamide, have identified compounds with high affinity for the 5-HT2C receptor, with some showing Ki values in the subnanomolar range. For example, N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide displayed a Ki of 0.8 nM for the 5-HT2C receptor. While these structures differ significantly from this compound, they highlight the potential for nitrogen-containing heterocyclic scaffolds to interact with this receptor class.

Purinergic P2Y14 Receptor: The P2Y14 receptor is activated by UDP-sugars and is implicated in inflammatory responses. nih.gov Current research on P2Y14 antagonists has primarily focused on scaffolds such as 7-phenyl-2-naphthalenecarboxylic acid. nih.gov There is limited information available in the scientific literature regarding the interaction of pyrrolidinone or thiophene-based derivatives with the P2Y14 receptor. One study identified a series of pyrrolinone derivatives as antagonists for the P2X3 receptor, a different class of purinergic receptor. nih.gov

DNA and Protein Interaction Studies

The ability of small molecules to interact with DNA or specific proteins is a key mechanism for many therapeutic agents.

DNA Interaction: Thiophene-based compounds have been investigated for their ability to bind to DNA. Certain heterocyclic diamidines containing thiophene rings have been shown to bind to the minor groove of DNA, particularly at A+T-rich sequences. nih.gov This binding can lead to the displacement of DNA-binding proteins, such as transcription factors, thereby modulating gene expression. nih.gov Furthermore, some copper(II) complexes incorporating methyl-substituted thiophene rings have demonstrated the ability to bind to calf thymus DNA, likely through hydrophobic interactions with the DNA surface. researchgate.net

Protein Interaction: Beyond enzyme active sites, pyrrolidinone derivatives have been shown to interact with other protein targets. For example, a series of pyrrolidine derivatives were evaluated as inhibitors of plasmepsins, which are aspartic proteases found in the malaria parasite Plasmodium falciparum. nih.gov Molecular modeling and dynamics simulations suggested specific binding modes within the active site of these enzymes. nih.gov In another study, pyrrolidine-2,3-dione (B1313883) molecules were identified as stabilizers of a 14-3-3 protein-protein interaction. nih.gov

In Vitro Cellular Pathway Modulation and Signaling Events

Derivatives containing the pyrrolidinone core have been shown to modulate intracellular signaling pathways, particularly those involved in inflammation. One study found that a pyrrolidinone derivative could inhibit the activation of nuclear factor-κB (NF-κB), a central regulator of the inflammatory response. This inhibition was achieved by preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB-α. The compound was also found to block the activation of IκB kinase (IKK), an upstream kinase in the NF-κB pathway.

In a similar vein, another pyrrolidinone derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), was shown to suppress Toll-like receptor (TLR) signaling. FPP inhibited the activation of both NF-κB and interferon regulatory factor 3 (IRF3), which are key transcription factors downstream of TLRs. This led to the reduced expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Mechanisms of Antiproliferative Effects in Cellular Models

The thiophene and pyrrolidinone moieties are present in numerous compounds with demonstrated antiproliferative activity against a range of cancer cell lines. nih.govnih.govmdpi.com The mechanisms underlying these effects are varied and often involve the induction of cell cycle arrest and apoptosis.

For instance, a study on phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolones found that these compounds induced apoptosis in MCF-7 breast cancer cells. researchgate.net The mechanism was determined to involve cell cycle arrest at the G2/M phase and inhibition of the estrogen receptor alpha (ERα). researchgate.net Another investigation into diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed that a compound bearing a 5-nitrothiophene moiety was the most active against several cancer cell lines. nih.gov Similarly, thiophene-based oxadiazole and triazole derivatives have shown potent activity against MCF-7 and HCT116 (colon cancer) cell lines. rsc.org

Table 3: Antiproliferative Activity of Selected Thiophene and Pyrrolidinone Derivatives

| Compound Class | Cell Line | Activity Measurement | Potency | Proposed Mechanism | Reference |

| Phenyl and Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolones | MCF-7 (Breast) | EC50 | 3.5 µM (for most potent compound) | Apoptosis, G2/M phase arrest, ERα inhibition | researchgate.net |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | PPC-1 (Prostate) | EC50 | 2.5–20.2 µM | Not specified | nih.gov |

| Thiophene-based Oxadiazole/Triazole Derivatives | MCF-7, HCT116 | Not specified | Potent activity observed | Binding to carbonic anhydrase IX (CA IX) protein | rsc.org |

| Pyrrolidone Derivatives with 3,4,5-Trimethoxyphenyl Moiety | A549 (Lung) | Not specified | Viability inhibition observed | Not specified | mdpi.com |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | WiDr (Colon) | Not specified | Potent activity, selective for WiDr | G2/M phase arrest | nih.gov |

Investigation of Modulatory Effects on Biological Processes

The diverse molecular interactions and cellular effects of thiophene-pyrrolidinone derivatives translate into the modulation of complex biological processes. The body of evidence points towards significant potential in several therapeutic areas.

The inhibition of MAO-B suggests a potential role in neuroprotection and the management of neurodegenerative disorders like Parkinson's disease. The anti-inflammatory properties, demonstrated through the inhibition of pathways like NF-κB and enzymes such as TP and COX, indicate potential applications in treating inflammatory conditions. ijpsjournal.com The broad-spectrum antiproliferative and pro-apoptotic activities highlight the promise of this chemical scaffold in oncology. nih.govnih.gov Thiophene derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antioxidant, anticonvulsant, and analgesic effects, further broadening the potential therapeutic landscape for compounds like this compound. ijpsjournal.comnih.govnih.govresearchgate.net

Development of Molecular Probes for Biological Systems

The compound this compound serves as a foundational scaffold possessing significant potential for the development of sophisticated molecular probes. While direct, extensive research showcasing this specific molecule as a fully developed probe is not widely documented, its chemical architecture is highly amenable to synthetic modifications necessary for creating tools for biological imaging and mechanistic studies. The development of such probes hinges on the strategic functionalization of its two key components: the pyrrolidin-2-one core and the synthetically versatile bromothiophene moiety.

The pyrrolidin-2-one ring system is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.net Its structural characteristics can be tailored to confer specific binding properties to a target of interest, such as a receptor or enzyme. For probe development, this scaffold acts as the targeting element, guiding the molecule to its biological destination.

The primary site for synthetic elaboration is the bromine atom on the thiophene ring. This halogen serves as an exceptionally useful "chemical handle" for introducing reporter groups through well-established transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of various signaling units, transforming the core scaffold into a functional molecular probe.

Strategies for Probe Development:

Radiolabeled Probes for Nuclear Imaging: The bromothiophene group is an ideal precursor for synthesizing radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com PET, in particular, allows for the quantitative imaging of biological processes in vivo. frontiersin.org The bromine atom can be replaced with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), which is the most commonly used isotope for PET due to its favorable decay properties. mdpi.comfrontiersin.org This is typically achieved through nucleophilic aromatic substitution on an activated precursor or multi-step syntheses involving Stille or Suzuki coupling reactions to install a precursor moiety (e.g., a stannane (B1208499) or boronic ester) that can then be radiolabeled. Thiophene-based derivatives have been successfully developed as PET radioligands for various targets in the central nervous system, demonstrating the viability of this scaffold in nuclear medicine. nih.govnih.gov

Fluorescent Probes for Optical Imaging: By employing cross-coupling reactions like the Suzuki or Sonogashira reaction at the bromine position, a wide variety of fluorophores can be covalently attached to the 4-(thiophen-2-yl)pyrrolidin-2-one (B1352734) scaffold. These fluorescent tags, which can range from small organic dyes to larger systems like BODIPY, allow for the visualization of biological targets in cells and tissues using techniques such as fluorescence microscopy. nih.gov The design of such probes often aims for a change in fluorescence properties (e.g., intensity or wavelength) upon binding to the target, enabling "turn-on" or ratiometric sensing of biological events.

Affinity-Based and Photoaffinity Probes: The scaffold can be modified to create affinity-based probes for identifying and isolating binding partners. This often involves incorporating a terminal alkyne or azide (B81097) group via the bromothiophene handle. These groups allow for the use of "click chemistry," a highly efficient and specific set of reactions, to attach reporter tags (like biotin (B1667282) for affinity purification or a fluorophore for visualization) after the probe has bound to its cellular targets. nih.gov This approach is invaluable for target validation and proteomic studies.

The synthetic versatility afforded by the bromothiophene moiety makes this compound a promising starting point for the rational design of a diverse array of molecular probes to investigate complex biological systems.

Table 1: Conceptual Development of Molecular Probes from the this compound Scaffold

This table illustrates potential pathways for converting the core scaffold into functional molecular probes for various biological applications. The examples are based on established chemical strategies for probe synthesis.

| Probe Type | Reporter Group | Synthetic Strategy (at Bromine site) | Potential Imaging Modality | Biological Application |

| PET Radiotracer | Fluorine-18 ([¹⁸F]) | Stille coupling to add a trialkylstannyl precursor, followed by electrophilic radiofluorination. | Positron Emission Tomography (PET) | In vivo imaging of receptor density or enzyme activity in the brain or other organs. |

| Fluorescent Probe | BODIPY Dye | Suzuki coupling with a BODIPY-boronic acid derivative. | Fluorescence Microscopy, Flow Cytometry | Cellular imaging of target localization and dynamics; high-throughput screening. |

| SPECT Radiotracer | Iodine-123 ([¹²³I]) | Stannylation followed by radioiodination with [¹²³I]NaI. | Single-Photon Emission Computed Tomography (SPECT) | In vivo diagnostic imaging of biological targets. |

| Affinity Probe | Biotin (via Click Chemistry) | Sonogashira coupling to attach an alkyne, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Biotin. | Western Blot, Mass Spectrometry | Pull-down and identification of cellular binding partners (target deconvolution). |

Chemical Derivatization and Analogue Synthesis of 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One

Synthesis of Novel Structural Analogues and Homologues

The synthesis of structural analogues and homologues of 4-(5-bromothiophen-2-yl)pyrrolidin-2-one involves modifications to both the pyrrolidinone and thiophene (B33073) cores, as well as the connecting linkage. These modifications aim to probe the spatial and electronic requirements for biological activity.

Analogues can be generated by altering the core heterocyclic systems. For instance, the pyrrolidinone ring can be replaced with other lactams of varying ring sizes (e.g., piperidin-2-one, azepan-2-one) or other heterocyclic structures like pyrrolidine-2,5-dione. nih.govresearchgate.net Similarly, the thiophene ring can be substituted with other aromatic or heteroaromatic systems such as furan, pyridine, or a phenyl ring.

Homologues are typically synthesized by introducing or removing methylene (B1212753) (-CH2-) groups to extend or contract spacers between key functional groups. In the context of this scaffold, homologation could involve synthesizing derivatives where the thiophene ring is attached at the 3- or 5-position of the pyrrolidinone, or by introducing an alkyl chain between the two rings.

The general synthetic approaches often rely on multi-step sequences starting from acyclic precursors or by functionalizing pre-formed heterocyclic rings. nih.gov For example, Michael addition of a nitromethane (B149229) equivalent to a thiophene-bearing α,β-unsaturated ester, followed by reduction and cyclization, is a common route to 4-substituted pyrrolidinones.

Table 1: Examples of Potential Structural Analogues and Homologues

| Analogue/Homologue Type | Structural Modification | Synthetic Strategy Example |

|---|---|---|

| Ring-Altered Analogue | Pyrrolidinone replaced with Piperidin-2-one | Cyclization of a δ-amino acid precursor bearing the bromothiophene moiety. |

| Ring-Altered Analogue | Thiophene replaced with Furan | Starting with 2-bromo-5-formylfuran and building the pyrrolidinone ring via established methods. |

| Positional Isomer | Attachment at C3 of pyrrolidinone | Asymmetric synthesis starting from chiral glutamic acid derivatives. |

| Homologue | Methylene spacer introduced | Synthesis of 4-(1-(5-bromothiophen-2-yl)methyl)pyrrolidin-2-one via reductive amination and cyclization. |

Functional Group Interconversions on the Bromothiophene Moiety

The bromine atom on the thiophene ring is a key handle for a wide range of functional group interconversions (FGIs), making it a focal point for chemical derivatization. numberanalytics.com These transformations are crucial for introducing diverse substituents and exploring their impact on molecular properties. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Common FGIs include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Stille Coupling: Coupling with organostannanes, which is tolerant of many functional groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to introduce nitrogen-based substituents.

Cyanation: Introduction of a nitrile group (-CN) using reagents like zinc cyanide.

Lithiation-Substitution: Treatment with an organolithium reagent (e.g., n-butyllithium) followed by quenching with an electrophile allows for the introduction of a wide variety of groups (e.g., aldehydes, carboxylic acids, silyl (B83357) groups).

These reactions enable the conversion of the bromo-substituent into a vast array of other functional groups, significantly expanding the chemical space accessible from the parent scaffold. ub.eduvanderbilt.edu

Table 2: Key Functional Group Interconversions for the Bromothiophene Moiety

| Reaction Name | Reagent Class | Catalyst/Conditions | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base | Amino |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Nitrile (-CN) |

Introduction of Additional Pharmacophoric Groups

Pharmacophores are essential molecular features responsible for a drug's interaction with a biological target. The this compound scaffold can be decorated with additional pharmacophoric groups to enhance potency, selectivity, or pharmacokinetic properties.

The synthetic methods described in section 8.2 are directly applied to introduce these groups. For example, Suzuki coupling can be used to attach phenyl rings bearing hydrogen bond donors/acceptors (e.g., -OH, -NH₂, -COOH), while Buchwald-Hartwig amination can introduce basic amine functionalities that can be protonated at physiological pH, improving solubility or enabling salt-bridge interactions with a target protein. nih.gov

The pyrrolidinone ring also presents opportunities for modification. The lactam nitrogen can be alkylated or acylated to introduce new substituents. N-alkylation with functionalized alkyl halides can append groups such as basic amines, aromatic rings, or chains designed to probe specific pockets in a binding site. nih.gov

Table 3: Strategies for Introducing Pharmacophoric Groups

| Target Site | Reaction Type | Example Reagent | Introduced Pharmacophore | Potential Interaction |

|---|---|---|---|---|

| Thiophene C5 | Suzuki Coupling | 4-Hydroxyphenylboronic acid | Phenolic hydroxyl group | Hydrogen bond donor/acceptor |

| Thiophene C5 | Buchwald-Hartwig | Morpholine (B109124) | Basic morpholine ring | Hydrogen bond acceptor, improved solubility |

| Pyrrolidinone N1 | N-Alkylation | Benzyl bromide | Benzyl group | Hydrophobic/π-stacking interactions |

| Pyrrolidinone N1 | N-Acylation | Acetyl chloride | Acetyl group | Hydrogen bond acceptor |

Development of Prodrugs or Bioconjugates for Research Applications

Prodrugs are inactive precursors that are converted into the active drug in vivo. This strategy can be used to improve properties like solubility, permeability, or stability. For this compound, the lactam nitrogen is a prime site for prodrug modification. For example, attaching an acyloxymethyl group can create a prodrug that is cleaved by esterases to release the parent compound and formaldehyde. acs.org This approach can enhance lipophilicity and cell membrane permeability. nih.govnih.gov

Bioconjugates are formed by linking a molecule to a larger biomolecule, such as a peptide, protein, or oligonucleotide. mdpi.com This is a valuable strategy for targeted delivery or for creating research tools like fluorescent probes or affinity labels. To create a bioconjugate, the core scaffold must be functionalized with a reactive handle suitable for biorthogonal chemistry. The bromo-substituent is an ideal starting point for introducing such handles. For instance, it can be converted to an azide (B81097) via Sonogashira coupling with an azido-alkyne, enabling "click chemistry" (copper-catalyzed or strain-promoted alkyne-azide cycloaddition). springernature.com Alternatively, it can be converted to a thiol or an amine to react with maleimides or activated esters, respectively. nih.gov

Table 4: Prodrug and Bioconjugation Strategies

| Approach | Modification Site | Synthetic Method | Linker/Handle | Application |

|---|---|---|---|---|

| Prodrug | Pyrrolidinone N1 | Reaction with chloromethyl pivalate | N-Pivaloyloxymethyl (POM) | Improved oral absorption |

| Prodrug | Pyrrolidinone N1 | Reaction with a protected aminomethyl halide | N-Aminomethyl | Improved aqueous solubility |

| Bioconjugate | Thiophene C5 | Stille coupling with an alkyne-stannane | Terminal Alkyne | Click chemistry (CuAAC, SPAAC) |

| Bioconjugate | Thiophene C5 | Buchwald-Hartwig with a protected amino-thiol | Thiol (-SH) | Maleimide conjugation |

Exploration of Diverse Chemical Libraries based on the Core Scaffold

The synthetic versatility of the this compound scaffold makes it an excellent foundation for the construction of diverse chemical libraries for high-throughput screening. nih.gov Combinatorial chemistry approaches can be employed to rapidly generate a large number of analogues by systematically varying substituents at key positions.

A typical library design would involve a two-dimensional combinatorial synthesis.

Diversity at Thiophene C5: A parallel synthesis approach can be used where the core scaffold is reacted with a large array of different boronic acids (for Suzuki coupling) or amines (for Buchwald-Hartwig amination) in a multi-well plate format. mdpi.com

Diversity at Pyrrolidinone N1: Following the modification at the thiophene ring, a second diversification step can be performed by reacting the products with an array of different alkylating or acylating agents.

This strategy allows for the efficient exploration of the chemical space around the core structure, facilitating the identification of compounds with optimized activity and properties. The pyrrolidinone scaffold is well-represented in medicinal chemistry, and libraries based on this core are valuable for discovering novel bioactive compounds. nih.gov

Table 5: Illustrative Design of a Combinatorial Library

| Scaffold Position | Building Block Set 1 (R¹) via Suzuki Coupling | Building Block Set 2 (R¹) via Buchwald-Hartwig | Building Block Set 3 (R²) via N-Alkylation |

|---|---|---|---|

| Thiophene C5 (R¹) | Phenylboronic acid | Aniline | - |

| 4-Methoxyphenylboronic acid | Morpholine | - | |

| Pyridine-3-boronic acid | Piperidine | - | |

| ... (Array of 50-100 boronic acids) | ... (Array of 50-100 amines) | - | |

| Pyrrolidinone N1 (R²) | - | - | Methyl iodide |

| - | - | Ethyl bromide | |

| - | - | Benzyl bromide |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidin-2-one |

| Azepan-2-one |

| Pyrrolidine-2,5-dione |

| 2-Bromo-5-formylfuran |

| 4-Hydroxyphenylboronic acid |

| Morpholine |

| Benzyl bromide |

| Acetyl chloride |

| Chloromethyl pivalate |

| Phenylboronic acid |

| Aniline |

| Methyl iodide |

| 4-Methoxyphenylboronic acid |

| Piperidine |

| Ethyl bromide |

| Pyridine-3-boronic acid |

| n-Butyllithium |

Advanced Analytical Methodologies for Research Characterization of 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable tools for the separation and purity assessment of organic compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques in this regard, offering high resolution and sensitivity. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone of pharmaceutical analysis, widely employed for the purity determination of non-volatile and thermally labile compounds. nih.gov For 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one, a reversed-phase HPLC (RP-HPLC) method would be the primary choice. This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC setup for analyzing this compound would involve:

Stationary Phase: A non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) gel column.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection: A UV detector set at a wavelength where the thiophene (B33073) chromophore exhibits strong absorbance, likely around 240-280 nm.

The purity of the compound can be determined by integrating the peak area of the main component and any impurities. A purity level of >98% is often required for research-grade compounds. nih.gov

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. While the pyrrolidinone structure might suggest some thermal lability, GC analysis of this compound could be feasible, potentially after derivatization to increase volatility and thermal stability. A GC-MS (Gas Chromatography-Mass Spectrometry) setup would be particularly powerful, providing not only retention time data for purity assessment but also mass spectral data for impurity identification. who.int

A hypothetical GC-MS method could involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Carrier Gas: An inert gas like helium or nitrogen.

Injection: A split/splitless injector, with the temperature optimized to ensure volatilization without degradation.

Detection: A mass spectrometer to identify the compound and any volatile impurities based on their mass-to-charge ratio and fragmentation patterns. psu.edu

| Parameter | HPLC Method | GC-MS Method |

|---|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium at a constant flow rate |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Mass Spectrometry (Electron Ionization) |

| Temperature | Ambient | Temperature programmed (e.g., 100°C to 280°C) |

Application of Derivatization Agents for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net This can be particularly useful for enhancing detection sensitivity, improving chromatographic resolution, and enabling the analysis of compounds that are otherwise difficult to detect. researchgate.netnih.gov

For this compound, derivatization could be employed to:

Enhance UV or Fluorescence Detection: The secondary amine within the pyrrolidinone ring can be targeted for derivatization. Reagents that introduce a highly chromophoric or fluorophoric tag can significantly lower the limit of detection. researchgate.net Examples of such reagents include dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.net

Improve GC Amenability: Derivatization of the polar N-H group to a less polar silyl (B83357) derivative, for instance, can increase the volatility and thermal stability of the molecule, making it more suitable for GC analysis.

Facilitate Chiral Separation: Derivatization with a chiral reagent can convert a pair of enantiomers into diastereomers, which can then be separated on a standard achiral chromatographic column. nih.govsemanticscholar.org

| Target Functional Group | Derivatization Reagent | Purpose | Detection Method |

|---|---|---|---|

| Secondary Amine (in pyrrolidinone ring) | Dansyl Chloride | Enhanced Fluorescence Detection | Fluorescence Detector |

| Secondary Amine | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Enhanced UV/Fluorescence Detection | UV/Fluorescence Detector |

| Secondary Amine | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased Volatility for GC | GC-MS |

| Chiral Center | (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | Chiral Separation (Diastereomer formation) | HPLC-UV/MS |

Chiral Separation Techniques for Enantiomeric Purity Determination

The 4-position of the pyrrolidin-2-one ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity is crucial. nih.gov Chiral HPLC is the most common technique for this purpose. nih.gov

Enantiomeric separation can be achieved through several approaches:

Chiral Stationary Phases (CSPs): This is the most direct and widely used method. researchgate.net The enantiomers interact differently with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and effective for separating a wide range of chiral compounds. nih.govunife.it

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column.

Pre-column Derivatization with a Chiral Reagent: As mentioned previously, reacting the racemic compound with a single enantiomer of a chiral derivatizing agent produces a mixture of diastereomers that can be separated on an achiral column. semanticscholar.org

For this compound, a method utilizing a polysaccharide-based CSP would be a primary strategy. The selection of the specific CSP and mobile phase would require experimental optimization.

Quantitative Analytical Methods for Research Scale Studies

Quantitative analysis is essential for determining the concentration of a compound in a sample, which is critical for various research applications. For research-scale studies of this compound, validated HPLC methods are typically employed for quantification. mdpi.com

A quantitative HPLC method requires thorough validation to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

For quantitative analysis, an external standard calibration curve is typically constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.999 |

| Accuracy | Recovery of a known amount of spiked analyte | 98-102% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements | ≤ 2% |

| LOD | Signal-to-Noise Ratio | ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio | ≥ 10:1 |

Future Research Directions and Emerging Paradigms for 4 5 Bromothiophen 2 Yl Pyrrolidin 2 One

Integration with Advanced Synthetic Technologies

The synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one and its derivatives is an area ripe for technological advancement. Moving beyond traditional batch synthesis, modern methods can offer enhanced efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of pyrrolidinone-based structures. africacommons.netresearchgate.netvapourtec.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For a multi-step synthesis that might be required for this compound, flow reactors can enable the telescoping of reaction sequences, minimizing the need for isolation and purification of intermediates. cam.ac.uk The enhanced safety profile of flow chemistry is particularly advantageous when handling potentially hazardous reagents.

Machine Learning-Assisted Synthesis: The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry. nih.govresearchgate.net ML algorithms can predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.gov For this compound, ML models could be trained on datasets of similar heterocyclic compounds to predict the most efficient synthetic pathways, identify optimal catalysts, and minimize the formation of byproducts, thereby accelerating the discovery of new derivatives. researchgate.net

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Automated, multi-step synthesis and library generation of derivatives. | Improved safety, higher yields, process intensification, seamless scalability. |

| Machine Learning | De novo synthetic route design, reaction condition optimization, and prediction of biological activity for novel analogues. | Reduced development time and cost, discovery of non-intuitive synthetic pathways. |

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The structural motifs within this compound suggest a broad potential for biological activity that warrants deeper investigation.

The thiophene (B33073) ring is a well-known pharmacophore present in numerous FDA-approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer and antiviral. nih.govnih.govnih.gov Thiophene derivatives have been shown to target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and can modulate the expression of inflammatory cytokines. nih.gov Furthermore, some thiophene-containing compounds have been identified as Ebola virus entry inhibitors. acs.org The pyrrolidinone scaffold is also a privileged structure in medicinal chemistry, often found in compounds targeting the central nervous system. nih.govnih.gov

Future research should focus on screening this compound against a diverse array of biological targets. High-throughput screening campaigns could unveil unexpected activities. Based on the known properties of its constituent rings, plausible targets for investigation include:

Kinases and other enzymes involved in cancer signaling: The planarity of the thiophene ring may facilitate binding. nih.gov

Viral entry proteins: Building on findings for other thiophene derivatives. acs.org

Receptors and channels in the central nervous system: Leveraging the known neuroactivity of the pyrrolidinone core. nih.gov

Enzymes in inflammatory pathways (e.g., COX-2): A common target for thiophene-based molecules. nih.gov

Mechanistic studies, employing techniques such as molecular docking and biochemical assays, will be crucial to understand how the compound interacts with these potential targets at a molecular level.

Development of Next-Generation Molecular Tools and Probes

Beyond therapeutic applications, this compound can serve as a scaffold for the development of sophisticated molecular tools for chemical biology research. The functionalizable nature of both the thiophene and pyrrolidinone rings allows for the attachment of reporter groups.

By incorporating fluorophores, biotin (B1667282) tags, or photo-crosslinking moieties, derivatives of this compound could be transformed into chemical probes. thermofisher.com Such probes would be invaluable for:

Target Identification and Validation: Identifying the specific protein targets of the parent compound within a complex biological system.

Visualizing Biological Processes: Fluorescently labeled probes could be used in advanced microscopy techniques to visualize the subcellular localization of their targets in real-time.

Assay Development: Creating tools for high-throughput screening of other small molecules that may bind to the same target.

The development of these molecular probes is a key step in elucidating the mechanism of action of any new bioactive compound and can open up new avenues of biological inquiry. acs.org

Green Chemistry Principles in Scalable Synthesis

As the compound moves from laboratory-scale synthesis to potential larger-scale production, the application of green chemistry principles becomes imperative. rsc.org The goal is to develop synthetic routes that are not only efficient but also environmentally benign.

Key areas for applying green chemistry to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ethanol, or deep eutectic solvents. rsc.orgnih.gov

Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts, to minimize waste and energy consumption. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy usage. nih.gov

For instance, the halogenation of the thiophene ring could potentially be achieved using sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol, avoiding harsher reagents. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents & Auxiliaries | Use of ethanol/water mixtures or ionic liquids instead of chlorinated solvents. nih.govrdd.edu.iq |

| Catalysis | Development of reusable heterogeneous catalysts for cyclization or coupling steps. |

| Atom Economy | Designing cascade or one-pot reactions to reduce intermediate workups and waste. |

| Energy Efficiency | Exploring microwave-assisted or flow-based methods to reduce energy consumption. |

Collaborative and Interdisciplinary Research Opportunities

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research. The versatility of the scaffold invites expertise from various scientific fields. researchgate.net

Medicinal Chemistry and Pharmacology: To design and synthesize novel derivatives and evaluate their efficacy and mechanism of action in disease models.

Chemical Engineering: To develop and optimize scalable, continuous manufacturing processes using technologies like flow chemistry.

Computational Chemistry and Data Science: To apply machine learning for synthesis planning and to model interactions with biological targets, guiding the design of more potent and selective compounds.

Materials Science: To explore the incorporation of the compound or its derivatives into novel polymers or biomaterials for applications like drug delivery systems. researchgate.net

Biocatalysis: To investigate enzymatic routes for the stereoselective synthesis of chiral derivatives, which can be crucial for biological activity. researchgate.net

Such collaborations are essential to bridge the gap between fundamental chemical synthesis and tangible applications in medicine and technology, accelerating the journey of this promising compound from a laboratory curiosity to a valuable scientific tool or therapeutic agent.

Q & A

Basic Synthesis and Optimization

Q: What are common synthetic routes for 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields? A:

- Key Routes :

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-thiophene derivatives and pyrrolidin-2-one precursors. Optimize ligand choice (e.g., XPhos) and solvent (e.g., DMF/H₂O mixtures) to enhance regioselectivity .

- Halogenation Strategies : Direct bromination of thiophene-containing pyrrolidinones using NBS (N-bromosuccinimide) under UV light, with reaction monitoring via TLC to prevent over-bromination .

- Optimization Parameters :

Table 1 : Example Yields Under Varied Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF/H₂O | 78 | |

| Microwave Bromination | NBS, AIBN | CCl₄ | 85 |

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues in bromothiophene-pyrrolidinone synthesis be resolved, particularly in multi-halogenated systems? A:

- Strategies :

- Directing Groups : Introduce temporary substituents (e.g., trimethylsilyl) to guide bromine placement, followed by deprotection .

- Computational Modeling : Use DFT calculations to predict reactive sites on the thiophene ring, optimizing substituent electronic effects .

- Crystallographic Validation : Confirm regiochemistry via single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguities .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure and purity of this compound? A:

- Core Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify thiophene (δ 6.8–7.2 ppm) and pyrrolidinone (δ 2.5–3.5 ppm) protons.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions .

2. Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calc. for C₈H₈BrNOS: 260.95).

3. Elemental Analysis : Validate Br content (±0.3% deviation) .

Advanced Crystallographic Analysis

Q: How can crystallographic disorder in this compound be resolved during refinement? A:

- Software Tools :

- Validation Metrics : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density near bromine atoms .

Safety and Handling Protocols

Q: What safety measures are critical when handling brominated pyrrolidinones? A:

- Key Precautions :

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (irritation reported in analogs ).

- Ventilation : Use fume hoods due to potential inhalation hazards (evidenced in SDS for related bromopyridines ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Degradation Analysis

Q: How can degradation products of this compound be identified under oxidative conditions? A:

- Methodology :

Mechanistic Studies

Q: What computational methods are suitable for studying the reaction mechanism of bromothiophene-pyrrolidinone formation? A:

- Approach :

Structure-Activity Relationship (SAR) Studies

Q: How can substituent variations on the pyrrolidinone ring modulate biological activity? A:

- SAR Strategies :

Data Contradiction Resolution

Q: How should discrepancies between crystallographic and spectroscopic data be addressed? A:

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.